molecular formula C8H20Cl2N4O2 B555090 L-Arginine ethyl ester dihydrochloride CAS No. 36589-29-4

L-Arginine ethyl ester dihydrochloride

Cat. No.

B555090

CAS RN:

36589-29-4

Formula:

C8H20Cl2N4O2

M. Wt:

238.71 g/mol

InChI Key:

RPFXMGGIQREZOH-ILKKLZGPSA-N

IUPAC Name:

ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride

Attention: For research use only. Not for human or veterinary use.

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Description L-Arginine ethyl ester dihydrochloride (LAE) is an organic compound, which is widely used in scientific research and laboratory experiments. It is a derivative of the essential amino acid L-arginine, and is a highly soluble, crystalline powder. LAE has a variety of applications, ranging from biochemical and physiological studies to drug development.
Synthesis Method L-Arginine ethyl ester dihydrochloride is synthesized through a series of chemical reactions which involve the conversion of L-arginine into an esterified form. The first step involves the reaction of L-arginine and ethyl chloroformate, which yields ethyl arginine ethyl ester. This product is then reacted with hydrochloric acid to form L-Arginine ethyl ester dihydrochloride. This process is known as esterification, and it is used to increase the solubility of the compound.
Synthesis Method Details Design of the Synthesis Pathway
The synthesis of L-Arginine ethyl ester dihydrochloride can be achieved through the reaction of L-arginine with ethyl chloroformate and hydrochloric acid.

Starting Materials
L-Arginine, Ethyl chloroformate, Hydrochloric acid

Reaction
L-Arginine is dissolved in water and the pH is adjusted to 8-9 using sodium hydroxide., Ethyl chloroformate is added dropwise to the solution while stirring at room temperature., The reaction mixture is stirred for 2 hours at room temperature., Hydrochloric acid is added to the reaction mixture to adjust the pH to 2-3., The resulting precipitate is collected by filtration and washed with water., The product is dried under vacuum to obtain L-Arginine ethyl ester dihydrochloride as a white powder.
Scientific Research Applications L-Arginine ethyl ester dihydrochloride has a wide range of applications in scientific research and laboratory experiments. It is commonly used in biochemistry and molecular biology studies, as it can be used to study the structure and function of proteins and other molecules. L-Arginine ethyl ester dihydrochloride is also used in drug development, as it can be used to identify potential drug targets and to study the effects of drugs on biological systems. Additionally, L-Arginine ethyl ester dihydrochloride can be used in pharmacology studies, as it can be used to study the effects of drugs on the body.
Mechanism of Action L-Arginine ethyl ester dihydrochloride is an amino acid derivative, and it acts as a precursor for nitric oxide (NO) production. When L-Arginine ethyl ester dihydrochloride is metabolized, it is converted into L-arginine, which is then converted into NO. NO is a signaling molecule that plays an important role in many physiological processes, such as vasodilation, inflammation, and cell proliferation.
Biochemical and Physiological Effects L-Arginine ethyl ester dihydrochloride has a variety of biochemical and physiological effects. It has been shown to increase NO production, which can lead to increased vasodilation and improved blood flow. Additionally, L-Arginine ethyl ester dihydrochloride has been shown to have anti-inflammatory effects, which can help to reduce inflammation and improve recovery. L-Arginine ethyl ester dihydrochloride has also been shown to have positive effects on muscle growth and performance, as it can increase protein synthesis and reduce muscle fatigue.
Advantages and Limitations for Lab Experiments L-Arginine ethyl ester dihydrochloride has several advantages for lab experiments. It is highly soluble, which makes it easy to use in various experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective option for researchers. The main limitation of L-Arginine ethyl ester dihydrochloride is that it is not very stable, and it can break down over time.
Future Directions There are a number of potential future directions for L-Arginine ethyl ester dihydrochloride. One potential direction is to further explore its effects on muscle growth and performance. Additionally, L-Arginine ethyl ester dihydrochloride could be studied further to identify potential drug targets and to study the effects of drugs on biological systems. Additionally, L-Arginine ethyl ester dihydrochloride could be used to study the effects of NO on various physiological processes, such as inflammation and cell proliferation. Finally, L-Arginine ethyl ester dihydrochloride could be used to study the structure and function of proteins and other molecules.
CAS RN 36589-29-4
Product Name L-Arginine ethyl ester dihydrochloride
Molecular Formula C8H20Cl2N4O2
Molecular Weight 238.71 g/mol
IUPAC Name ethyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride
InChI InChI=1S/C8H18N4O2.2ClH/c1-2-14-7(13)6(9)4-3-5-12-8(10)11;;/h6H,2-5,9H2,1H3,(H4,10,11,12);2*1H/t6-;;/m0../s1
InChI Key RPFXMGGIQREZOH-ILKKLZGPSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
SMILES CCOC(=O)C(CCCN=C(N)N)N.Cl.Cl
Canonical SMILES CCOC(=O)C(CCC[NH+]=C(N)N)[NH3+].[Cl-].[Cl-]
Synonyms L-Arginineethylesterdihydrochloride; 36589-29-4; Arg-Oet2HCl; (S)-Ethyl2-amino-5-guanidinopentanoatedihydrochloride; H-Arg-OEt.2HCl; H-Arg-OEt??2HCl; PubChem12965; H-Arg-OEt*2HCl; H-ARG-OET2HCL; H-Arg-OEtdihydrochloride; H-L-Arg-OEt.2HCl; L-Arginineethylester2HCl; C8H20Cl2N4O2; KSC222E8R; L-ArginineethylesterDiHCl; SCHEMBL570000; CTK1C2288; MolPort-003-983-069; ANW-28445; MFCD00038949; SBB066035; AKOS015894255; AKOS015924236; AC-7489; AM81518
Origin of Product United States

N/A